Stereochemical Differentiation: R-Configuration vs. S-Enantiomer in Asymmetric Induction
The (5R)-5-benzyl-1,3-oxazolidin-2-one possesses the R-configuration at the 5-position, which is the stereochemical assignment required for specific asymmetric induction pathways. The (5S)-enantiomer (CAS 173604-34-9) produces opposite facial selectivity in N-acyloxazolidinone-mediated reactions due to the inverted spatial orientation of the benzyl group relative to the reactive carbonyl center [1]. This stereochemical distinction is absolute and non-interchangeable; use of the incorrect enantiomer in a chiral synthetic sequence yields the antipodal product configuration.
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | R-configuration at C5 position; specific rotation [α]D reported in negative range |
| Comparator Or Baseline | (5S)-5-benzyl-1,3-oxazolidin-2-one (CAS 173604-34-9); S-configuration |
| Quantified Difference | Opposite sign of optical rotation; reversed facial selectivity in asymmetric transformations |
| Conditions | Structural identity defined by chiral center configuration |
Why This Matters
Procurement of the correct enantiomer determines the absolute stereochemical outcome of any asymmetric synthetic sequence employing this compound as a chiral auxiliary or intermediate.
- [1] Ager DJ, Prakash I, Schaad DR. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews. 1996;96(2):835-876. View Source
